molecular formula C11H12ClN3O B1629689 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole CAS No. 914299-71-1

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole

Cat. No. B1629689
CAS RN: 914299-71-1
M. Wt: 237.68 g/mol
InChI Key: ODZNQUZKQXEWIX-UHFFFAOYSA-N
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Description

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a biochemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.69 . It is used for proteomics research .


Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore has been described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: C1CN (CCN1)C2=NC3=C (O2)C=C (C=C3)Cl .


Chemical Reactions Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole derivatives has been described . These compounds have been evaluated for their cytotoxicity towards five human cancer cell lines of different origins .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 237.69 . Its molecular formula is C11H12ClN3O .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have reported on the synthesis of novel derivatives of benzoxazoles, including those with piperazin-1-yl substituents, and their significant antimicrobial activities. For instance, derivatives have been synthesized for evaluation against a range of Gram-positive and Gram-negative bacteria, as well as yeasts like Candida species, showing broad-spectrum activity and promising minimum inhibitory concentrations (MIC values) in the range of 3.12–50 μg/mL against Candida species (Özlem Temiz‐Arpacı et al., 2005). Similarly, novel 5-[2-(morpholin-4-yl)acetamido] and/or 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives have been synthesized, with some showing MIC values of 32 - 1024 μg/ml, indicating a broad spectrum of antimicrobial activity (M. Arısoy et al., 2014).

Anti-Cancer Activity

Research on benzoxazoles and benzothiazole derivatives, including those with piperazin-1-yl groups, has demonstrated potent anticancer activities. Specifically, N-methyl piperazinyl substituted derivatives were evaluated against human breast cancer cell lines, showing significant inhibitory activity with IC50 values ranging from 8 to 17 nM (M. Abdelgawad et al., 2013). This indicates their potential as therapeutic agents for cancer treatment.

Design and Evaluation as α1-AR Antagonists

Compounds synthesized as 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives have been evaluated for their α1-adrenergic receptor (α1-AR) antagonistic activities, with some showing promise in this area. This highlights their potential application in the development of treatments for conditions mediated by α1-AR, such as hypertension (Jia Li et al., 2008).

Novel Synthesis Methods and Structural Insights

Innovative synthesis methods have been developed for compounds including the piperazine and benzoxazole moieties, providing efficient routes for creating these compounds with potential biological activities. For instance, an efficient one-pot synthesis method for 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzoxazole derivatives has been reported, showcasing a simple and efficient synthetic protocol (K. Dileep & M. Murty, 2017).

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on developing novel piperazine derivatives to improve anticancer activities .

properties

IUPAC Name

6-chloro-2-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZNQUZKQXEWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649188
Record name 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914299-71-1
Record name 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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